REACTION_SMILES
|
[Cl:5][c:6]1[c:7]([CH3:13])[cH:8][cH:9][cH:10][c:11]1[CH3:12].[OH:1][N+:2](=[O:3])[O-:4]>>[OH:1][c:10]1[cH:9][cH:8][c:7]([CH3:13])[c:6]([Cl:5])[c:11]1[CH3:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(C)c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(O)c(C)c1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |